molecular formula C12H18BNO3 B11876434 {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid CAS No. 577795-69-8

{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid

Cat. No.: B11876434
CAS No.: 577795-69-8
M. Wt: 235.09 g/mol
InChI Key: BGWPFLQTIWSNPG-UHFFFAOYSA-N
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Description

{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a methoxy group, a pyrrolidinylmethyl group, and a phenyl ring, making it a unique and valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid typically involves the following steps:

    Formation of the Pyrrolidinylmethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidinylmethyl group.

    Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the Boronic Acid: The final step involves the reaction of the intermediate with a boronic acid derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol or alkane derivatives.

    Substitution: The methoxy and pyrrolidinylmethyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halides, amines, and alcohols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Boronic esters and borates.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzymes and other proteins. This interaction can disrupt key biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methoxy and pyrrolidinylmethyl groups, making it less versatile in certain reactions.

    4-Methoxyphenylboronic Acid: Lacks the pyrrolidinylmethyl group, which may limit its reactivity in some applications.

    3-[(Pyrrolidin-1-yl)methyl]phenylboronic Acid: Lacks the methoxy group, which can affect its solubility and reactivity.

Uniqueness

{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid is unique due to the presence of both the methoxy and pyrrolidinylmethyl groups. These functional groups enhance its reactivity and versatility in various chemical reactions, making it a valuable reagent in both research and industrial applications.

Properties

CAS No.

577795-69-8

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid

InChI

InChI=1S/C12H18BNO3/c1-17-12-5-4-11(13(15)16)8-10(12)9-14-6-2-3-7-14/h4-5,8,15-16H,2-3,6-7,9H2,1H3

InChI Key

BGWPFLQTIWSNPG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CN2CCCC2)(O)O

Origin of Product

United States

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